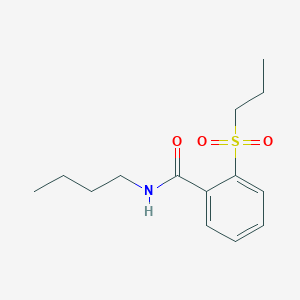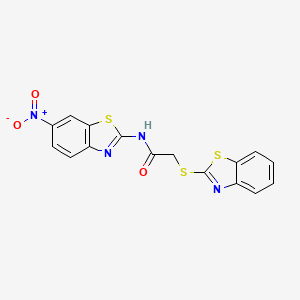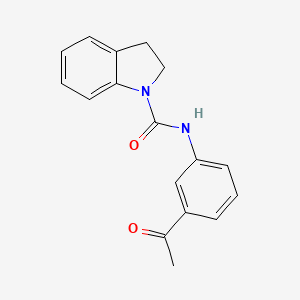
N-butyl-2-(propylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-2-(propylsulfonyl)benzamide, also known as BPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPBA is a sulfonamide derivative that has been synthesized through a multistep reaction process.
作用機序
The mechanism of action of N-butyl-2-(propylsulfonyl)benzamide is not fully understood. However, it has been suggested that N-butyl-2-(propylsulfonyl)benzamide inhibits the activity of enzymes by binding to their active sites. N-butyl-2-(propylsulfonyl)benzamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
N-butyl-2-(propylsulfonyl)benzamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-butyl-2-(propylsulfonyl)benzamide has also been found to inhibit the activity of metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, N-butyl-2-(propylsulfonyl)benzamide has been found to inhibit the activity of β-lactamases, which are enzymes that can break down certain antibiotics.
実験室実験の利点と制限
N-butyl-2-(propylsulfonyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity levels, making it a safe compound to work with. However, N-butyl-2-(propylsulfonyl)benzamide has some limitations for lab experiments. It has been found to be insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-butyl-2-(propylsulfonyl)benzamide has been found to have low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of N-butyl-2-(propylsulfonyl)benzamide. One potential direction is the development of N-butyl-2-(propylsulfonyl)benzamide-based fluorescent probes for the detection of metal ions. Another potential direction is the study of N-butyl-2-(propylsulfonyl)benzamide's potential use as an anti-cancer agent. Additionally, the study of N-butyl-2-(propylsulfonyl)benzamide's mechanism of action could lead to the development of new enzyme inhibitors. Finally, the development of new synthesis methods for N-butyl-2-(propylsulfonyl)benzamide could lead to the production of more efficient and effective compounds.
合成法
The synthesis of N-butyl-2-(propylsulfonyl)benzamide involves a multistep reaction process. The first step involves the reaction of N-butyl-4-nitrobenzenesulfonamide with propyl magnesium bromide to form N-butyl-4-(propylsulfanyl)benzenesulfonamide. The second step involves the reaction of N-butyl-4-(propylsulfanyl)benzenesulfonamide with thionyl chloride to form N-butyl-4-(propylsulfonyl)benzenesulfonamide. The final step involves the reaction of N-butyl-4-(propylsulfonyl)benzenesulfonamide with 4-aminobenzamide to form N-butyl-2-(propylsulfonyl)benzamide.
科学的研究の応用
N-butyl-2-(propylsulfonyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have inhibitory effects on several enzymes, including carbonic anhydrase, metalloproteinases, and β-lactamases. N-butyl-2-(propylsulfonyl)benzamide has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of several cancer cell lines. Additionally, N-butyl-2-(propylsulfonyl)benzamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
N-butyl-2-propylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-3-5-10-15-14(16)12-8-6-7-9-13(12)19(17,18)11-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZLMQKKGVKIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1S(=O)(=O)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(allyloxy)-3-chloro-5-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B4876503.png)


![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}tetrahydro-2-furancarboxamide](/img/structure/B4876525.png)
![3,5-bis(difluoromethyl)-1-({1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4876528.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4876531.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B4876536.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B4876542.png)

![7-(2-methylphenyl)-2-{[2-(4-morpholinyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4876547.png)
![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4876574.png)
![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4876577.png)
![2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4876591.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4876592.png)